molecular formula C19H21NO3 B269370 1-[4-(2-Ethoxyethoxy)benzoyl]indoline

1-[4-(2-Ethoxyethoxy)benzoyl]indoline

Cat. No.: B269370
M. Wt: 311.4 g/mol
InChI Key: ZRICQLVFCNVOOL-UHFFFAOYSA-N
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Description

1-[4-(2-Ethoxyethoxy)benzoyl]indoline is an indoline derivative featuring a benzoyl group substituted at the para-position of the indoline nitrogen. The benzoyl moiety is further modified with a 2-ethoxyethoxy side chain, which introduces hydrophilic characteristics due to its ether linkages. The 2-ethoxyethoxy group may enhance solubility compared to bulkier or hydrophobic substituents, as seen in related compounds .

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-[4-(2-ethoxyethoxy)phenyl]methanone

InChI

InChI=1S/C19H21NO3/c1-2-22-13-14-23-17-9-7-16(8-10-17)19(21)20-12-11-15-5-3-4-6-18(15)20/h3-10H,2,11-14H2,1H3

InChI Key

ZRICQLVFCNVOOL-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Key Indoline Derivatives
Compound Substituent(s) Key Functional Groups Synthesis Method
1-[4-(2-Ethoxyethoxy)benzoyl]indoline 4-(2-Ethoxyethoxy)benzoyl Ether, benzoyl Likely acylation
5k 4-Cyanophenyl, benzyl Nitrile, ketone Nucleophilic substitution
27c 4-(2-Ethoxyethoxy)phenol Ether, phenol O-Benzyl deprotection
6a-k Sulfonamide, halogenated benzoyl Sulfonamide, halogens Chlorosulfonation

Physicochemical Properties

  • Solubility : The 2-ethoxyethoxy group in this compound likely enhances water solubility compared to halogenated (e.g., 1-(3-iodo-4-methoxybenzoyl)indoline ) or fully aromatic derivatives (e.g., 5l ).
  • Stability : Ether linkages (as in 27c ) generally improve oxidative stability relative to esters or amides.
  • Physical State : Derivatives with polar groups (e.g., 5k ) tend to crystallize, while hydrophobic analogs (e.g., 5l ) remain oily.

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